Cas no 60682-98-6 (Ethyl 4-bromomethylcinnamate)
Ethyl 4-bromomethylcinnamate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromomethylcinnamate
- 4-Bromomethylcinnamic acid ethyl ester
- Ethyl 3-(4-bromomethyl)cinnamate
- 3-(4-Brommethyl)-phenylpropenoic acid ethyl ester
- 2-PROPENOIC ACID, 3-[4-(BROMOMETHYL)-PHENYL]-ETHYL ESTER
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- Inchi: 1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+
- InChI Key: ZIRVAUOPXCOSFU-BQYQJAHWSA-N
- SMILES: BrCC1C=CC(/C=C/C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 268.01000
Experimental Properties
- Density: 1.370
- Boiling Point: 348 ºC
- Flash Point: 164 ºC
- PSA: 26.30000
- LogP: 3.15780
Ethyl 4-bromomethylcinnamate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 4-bromomethylcinnamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900435-2.5mg |
Ethyl 4-Bromomethylcinnamate |
60682-98-6 | 2.5mg |
$167.00 | 2023-05-18 | ||
| TRC | E900435-25mg |
Ethyl 4-Bromomethylcinnamate |
60682-98-6 | 25mg |
$ 1200.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-394089-2.5 mg |
Ethyl 4-Bromomethylcinnamate, |
60682-98-6 | 2.5 mg |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-394089-2.5mg |
Ethyl 4-Bromomethylcinnamate, |
60682-98-6 | 2.5mg |
¥2482.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1821428-1mg |
Ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate |
60682-98-6 | 98% | 1mg |
¥1587.00 | 2024-05-07 |
Ethyl 4-bromomethylcinnamate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Ethyl 4-bromomethylcinnamate
Ethyl 4-bromomethylcinnamate (CAS No. 60682-98-6): A Versatile Building Block in Organic Synthesis
Ethyl 4-bromomethylcinnamate (CAS 60682-98-6) is an important organic intermediate with growing applications in pharmaceutical research, material science, and specialty chemical synthesis. This cinnamate derivative features both an ester group and a reactive bromomethyl substituent, making it a valuable chemical building block for various synthetic transformations.
The molecular structure of ethyl 4-bromomethylcinnamate combines the aromatic properties of cinnamic acid derivatives with the reactivity of an alkyl bromide. This unique combination has attracted significant attention from researchers working on drug discovery and functional materials. Recent publications in journals like Organic Letters and Journal of Medicinal Chemistry highlight its utility in creating novel bioactive compounds.
One of the most valuable applications of 4-bromomethylcinnamate ethyl ester is in the synthesis of anticancer drug candidates. Researchers have utilized this compound to develop potential inhibitors of protein kinases, a hot topic in current cancer research. The bromomethyl group serves as an excellent handle for further functionalization through nucleophilic substitution reactions.
In material science, ethyl 4-(bromomethyl)cinnamate has shown promise in the development of photo-responsive materials. Its cinnamoyl moiety enables [2+2] photocycloaddition reactions, while the bromomethyl group allows for polymer grafting. This dual functionality makes it particularly interesting for creating smart materials with tunable properties.
The synthesis of ethyl 4-bromomethylcinnamate typically involves the bromination of ethyl 4-methylcinnamate, followed by careful purification. Process optimization for this compound has been a focus area for several fine chemical manufacturers, as demand continues to grow in both academic and industrial settings.
From a market perspective, the global demand for specialty cinnamate derivatives like this one has been steadily increasing. Pharmaceutical companies and research institutions are the primary consumers, using it as a key intermediate in their drug development programs. The compound's relatively stable nature under standard conditions contributes to its popularity among synthetic chemists.
Recent advances in green chemistry have also impacted the production and applications of ethyl 4-bromomethylcinnamate. Researchers are exploring more sustainable bromination methods and solvent systems to improve the environmental profile of its synthesis. These developments align with the growing emphasis on sustainable chemical processes in the industry.
For analytical chemists working with ethyl 4-bromomethylcinnamate, standard characterization techniques include HPLC, NMR spectroscopy, and mass spectrometry. The compound typically appears as a white to pale yellow crystalline solid with good solubility in common organic solvents like dichloromethane and ethyl acetate.
Storage recommendations for ethyl 4-(bromomethyl)cinnamate suggest keeping it in a cool, dry place away from strong light. While relatively stable, the bromomethyl group makes it somewhat moisture-sensitive, necessitating proper handling under inert atmosphere for certain applications. These handling characteristics are important considerations for researchers planning to use this compound in their work.
The future outlook for ethyl 4-bromomethylcinnamate appears promising, particularly in the context of targeted drug delivery systems and advanced material applications. Its unique combination of aromaticity and reactivity continues to inspire innovative applications across multiple disciplines of chemical research.
As research into bioactive cinnamate derivatives expands, compounds like ethyl 4-bromomethylcinnamate (CAS 60682-98-6) will likely play increasingly important roles. The pharmaceutical industry's ongoing search for novel small molecule therapeutics ensures sustained interest in such versatile synthetic intermediates.
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